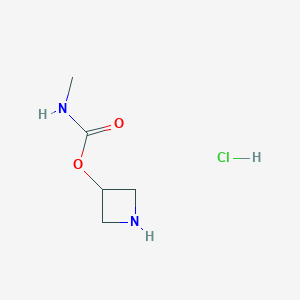
azetidin-3-yl N-methylcarbamate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction between an azetidine ring (a four-membered heterocyclic ring containing nitrogen) and N-methylcarbamic acid . The carbamate group is introduced during this process. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
Figure 1: Molecular structure of azetidin-3-yl N-methylcarbamate hydrochloride
Chemical Reactions Analysis
Azetidin-3-yl N-methylcarbamate hydrochloride can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions are essential for its functionalization and modification .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Azetidinones, including compounds related to azetidin-3-yl N-methylcarbamate hydrochloride, have been synthesized and characterized for their potential applications. For instance, Desai and Dodiya (2014) synthesized a series of compounds with the azetidinone framework, demonstrating their utility in antimicrobial screening against various bacterial and fungal strains (Desai & Dodiya, 2014). This highlights the role of azetidinones in developing new antimicrobial agents.
Antidepressant and Nootropic Activities
The synthesis and pharmacological evaluation of azetidinone derivatives have also been explored for CNS applications. Thomas et al. (2016) investigated azetidinones for their potential antidepressant and nootropic activities, indicating the versatility of this chemical framework in CNS drug development (Thomas et al., 2016).
Anti-inflammatory and Pain Management
Nuzzi et al. (2016) studied the structure-activity relationship (SAR) of azetidin-3-yl derivatives, identifying potent inhibitors for N-acylethanolamine acid amidase (NAAA), showcasing their potential in treating inflammation and pain (Nuzzi et al., 2016).
Drug Discovery and Development
The incorporation of azetidin-3-yl groups into heteroaromatic bases using the Minisci reaction has been demonstrated by Duncton et al. (2009), suggesting its utility in modifying drug properties, such as enhancing the activity or stability of pharmaceutical compounds (Duncton et al., 2009).
Mecanismo De Acción
The compound’s primary mechanism of action is related to its inhibitory effects on enzymes. It acts as a cholinesterase inhibitor , specifically targeting acetylcholinesterase . By inhibiting this enzyme, it disrupts the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This property makes it relevant in the context of pesticides and neurological research .
Safety and Hazards
Propiedades
IUPAC Name |
azetidin-3-yl N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-6-5(8)9-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIWRPYQXZEDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl N-methylcarbamate hydrochloride | |
CAS RN |
1009368-29-9 | |
| Record name | 3-Azetidinol, 3-(N-methylcarbamate), hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009368-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedioic acid, [(4-hydroxyphenyl)methyl]-](/img/structure/B1649427.png)
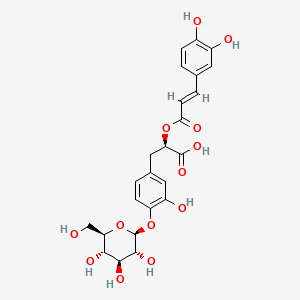
![2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1649430.png)


![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1649435.png)
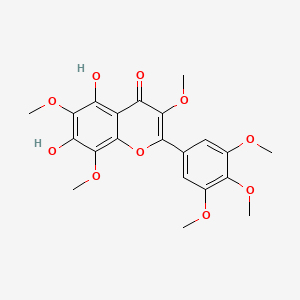

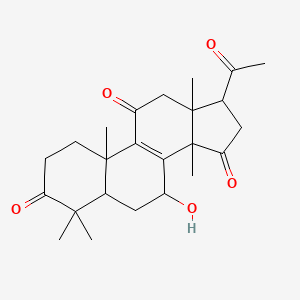

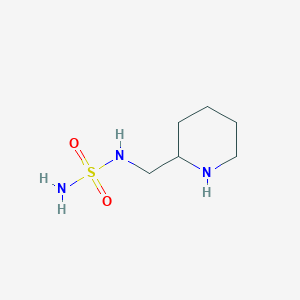
![1-[1-(3-Methoxyanilino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B1649446.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1649448.png)